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Compound of Interest

Compound Name: 2(1H)-Quinazolinone, 5-chloro-

Cat. No.: B1646539

Get Quote

Executive Summary
5-chloro-2(1H)-quinazolinone (often existing in tautomeric equilibrium with 5-chloro-2-

hydroxyquinazoline) represents a "privileged scaffold" in medicinal chemistry. Unlike the more

common 4(3H)-quinazolinone isomers (found in drugs like Idelalisib), the 2(1H)-quinazolinone

core offers distinct electronic and steric profiles, making it a valuable probe for ATP-binding

sites (kinases), DNA repair enzymes (PARP), and tubulin polymerization (Kinesin-5/Eg5).

This guide details the specific utility of the 5-chloro-2(1H)-one isomer, emphasizing its role as a

fragment-based probe for exploring halogen bonding interactions in hydrophobic pockets and

its application in structure-activity relationship (SAR) studies.
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Property Detail

Chemical Name 5-chloro-2(1H)-quinazolinone

Synonyms
5-chloro-2-hydroxyquinazoline; 5-chloro-

quinazolin-2-ol

Molecular Formula C₈H₅ClN₂O

Molecular Weight 180.59 g/mol

Core Scaffold Quinazoline (Benzene fused to Pyrimidine)

Key Substituent Chlorine at C5 (peri-position to N1/C4)

Tautomerism

Exists in equilibrium between the lactam (2-one)

and lactim (2-hydroxy) forms.[1][2] In solution,

the lactam often predominates.

Solubility Low in water; Soluble in DMSO (>10 mM), DMF.

Mechanism of Action & Target Engagement
The utility of 5-chloro-2(1H)-quinazolinone as a probe stems from its ability to mimic the purine

ring of ATP or the nicotinamide moiety of NAD+.

Primary Modes of Binding
ATP-Competitive Kinase Inhibition: The 2(1H)-quinazolinone core functions as an adenine

mimetic. The lactam (NH-C=O) group can form a donor-acceptor hydrogen bond pair with

the "hinge region" of kinase active sites.

Role of 5-Chloro: The chlorine atom at position 5 occupies a critical hydrophobic pocket

(often the "gatekeeper" or solvent-exposed region depending on binding mode),

enhancing potency via lipophilic interactions or halogen bonding with backbone carbonyls.

PARP Inhibition (DNA Repair): Poly(ADP-ribose) polymerases (PARP) bind NAD+. The

quinazolinone core mimics the nicotinamide ring. The 5-chloro substituent can induce steric

clashes that selectivity filter for specific PARP isoforms (e.g., PARP1 vs. PARP2).
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Kinesin Spindle Protein (Eg5) Modulation: Related 2(1H)-quinazolinones (e.g., monastrol

analogues) bind to an allosteric site on Eg5, inhibiting bipolar spindle formation. The 5-chloro

position modulates the tilt of the aromatic ring within the allosteric pocket.
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Caption: Mechanistic pathways of 5-chloro-2(1H)-quinazolinone binding to key biological

targets via hydrogen and halogen bonding.

Experimental Protocols
Preparation and Storage

Stock Solution: Dissolve powder in 100% DMSO to a concentration of 10 mM. Vortex for 1

minute. If precipitation occurs, warm to 37°C.

Storage: Aliquot into light-protected vials (amber). Store at -20°C (stable for 6 months) or

-80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.

Working Solution: Dilute stock into aqueous buffer (PBS or media) immediately prior to use.

Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

In Vitro Kinase Inhibition Assay (ADP-Glo Protocol)
Objective: Determine the IC50 of the probe against a target kinase (e.g., CK2, EGFR).

Materials:
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Kinase Enzyme (recombinant)

Substrate (peptide/protein)

ATP (Ultra-pure)

ADP-Glo™ Kinase Assay Kit (Promega)

384-well white plate

Workflow:

Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

Titration: Prepare a serial dilution of 5-chloro-2(1H)-quinazolinone in DMSO (10-point curve,

e.g., 100 µM to 0.1 nM).

Reaction Assembly:

Add 2 µL of Kinase (optimized concentration).

Add 1 µL of Probe (or DMSO control). Incubate 10 min at RT.

Add 2 µL of ATP/Substrate mix to start reaction.

Incubation: Incubate at RT for 60 minutes.

Detection:

Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30

min.

Read: Measure luminescence on a plate reader.

Analysis: Plot RLU vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate IC50.
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Cellular Thermal Shift Assay (CETSA)
Objective: Validate target engagement in live cells (e.g., binding to PARP1).

Workflow:

Treatment: Treat cells (e.g., HeLa, 1x10⁶ cells/mL) with 10 µM 5-chloro-2(1H)-quinazolinone

or DMSO for 1 hour at 37°C.

Harvest: Wash with PBS, add protease inhibitors, and resuspend.

Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a

gradient of temperatures (e.g., 37°C to 67°C) for 3 minutes.

Lysis: Cool to RT, then freeze-thaw (liquid N₂ / 25°C) x3 to lyse cells.

Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured)

proteins.

Analysis: Analyze supernatant via Western Blot using antibodies against the specific target

(e.g., anti-PARP1).

Result: A shift in the melting curve (stabilization of protein at higher temps) indicates direct

binding of the probe.

Synthesis & Chemical Validation
Note: If commercial sources are unavailable, the probe can be synthesized.

Reaction: Condensation of 2-amino-6-chlorobenzaldehyde (or 2-amino-6-chlorobenzonitrile)

with Urea.

Reagents: Urea (5 eq), Acetic Acid (catalytic), Ethanol/DMF (solvent).

Conditions: Reflux (100-120°C) for 4-12 hours.

Purification: Recrystallization from Ethanol/Water.
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Validation: 1H-NMR (DMSO-d6) should show a singlet for H4 (around 8.0-8.5 ppm) and the

NH proton.

Troubleshooting & Optimization
Issue Possible Cause Solution

Precipitation in Assay Low aqueous solubility.

Reduce final concentration to

<10 µM. Use intermediate

dilution step in buffer.

High Background Signal Probe autofluorescence.

2(1H)-quinazolinones can be

fluorescent. Check emission

spectrum (usually blue/green).

Use luminescent assays (ADP-

Glo) instead of fluorescent

ones.

No Inhibition Observed Incorrect Isomer.

Verify you are using the 2(1H)-

one and not the 4(3H)-one.

The binding modes are

distinct.

Cell Toxicity Off-target effects.

5-chloro substituent may

increase reactivity.[3] Perform

an MTT assay to determine

non-specific cytotoxicity

threshold.

Workflow Diagram (Graphviz)
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Caption: Experimental workflow for validating 5-chloro-2(1H)-quinazolinone activity from

synthesis to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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